4'-Carboethoxy-2-morpholinomethyl benzophenone
Overview
Description
4’-Carboethoxy-2-morpholinomethyl benzophenone is a synthetic organic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a morpholinomethyl group and a carboethoxy group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-2-morpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with morpholine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the morpholinomethyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 4’-Carboethoxy-2-morpholinomethyl benzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzophenones.
Scientific Research Applications
4’-Carboethoxy-2-morpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The morpholinomethyl group is believed to play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparison with Similar Compounds
4’-Carboethoxy-2-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
- 2-Morpholinomethyl-2’-thiomethylbenzophenone
- 3’-Carboethoxy-2-morpholinomethyl benzophenone
- 3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. 4’-Carboethoxy-2-morpholinomethyl benzophenone is unique due to its specific combination of morpholinomethyl and carboethoxy groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-[2-(morpholin-4-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIGEOMMCBZFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643531 | |
Record name | Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-20-4 | |
Record name | Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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